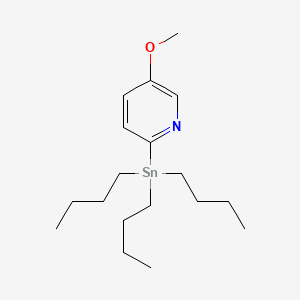

5-Methoxy-2-(tributylstannyl)pyridine

Description

Foundational Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The pyridine ring, a nitrogen-bearing heterocycle, is a ubiquitous and privileged scaffold in the chemical sciences. rsc.org Its presence is widespread in a vast array of natural products, including alkaloids, vitamins, and coenzymes. semanticscholar.orgrsc.org In the pharmaceutical industry, pyridine derivatives are integral components of numerous FDA-approved drugs, valued for their ability to impart desirable properties such as improved solubility and bioavailability. rsc.orgresearchgate.net The adaptability of the pyridine nucleus allows it to serve as a versatile starting material for extensive structural modifications, making it a focal point for medicinal chemists in the discovery of new therapeutic agents. researchgate.net Pyridine-containing drugs are employed across a wide spectrum of treatments, including as antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov Beyond pharmaceuticals, these scaffolds are also crucial in the development of agrochemicals like insecticides, fungicides, and herbicides. rsc.orgresearchgate.net

Evolution of Organostannane Reagents in Cross-Coupling Methodologies

Organostannanes, or organotin compounds, have become pivotal reagents in organic synthesis, largely due to their application in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The historical development of this methodology, now widely known as the Stille reaction, began with initial reports in the 1970s. Colin Eaborn first described the palladium-catalyzed coupling of aryl halides with organotin reagents in 1976. wikipedia.org This was followed by Toshihiko Migita's work in 1977 on the coupling of acyl chlorides and allyl-tin reagents. wikipedia.orglibretexts.org

However, it was the comprehensive studies by John K. Stille in 1978 that truly established the reaction's broad utility, demonstrating the coupling of various alkyl tin reagents with numerous aryl and acyl halides under mild conditions and with significantly improved yields. wikipedia.orglibretexts.org A key advantage of organostannane reagents is their stability to air and moisture, which allows them to be conveniently purified and stored. wikipedia.orgorganicreactions.org They are compatible with a wide range of functional groups, often eliminating the need for protecting groups in complex syntheses. organicreactions.org This tolerance and reliability have cemented the Stille reaction as a powerful and frequently used method for constructing new carbon-carbon bonds in the synthesis of complex natural products and other valuable organic molecules. sigmaaldrich.comorganicreactions.org

Strategic Positioning of 5-Methoxy-2-(tributylstannyl)pyridine as a Versatile Synthetic Intermediate

This compound emerges as a strategically designed synthetic intermediate that leverages the strengths of both its constituent parts. The tributylstannyl group at the 2-position primes the molecule for participation in Stille cross-coupling reactions, enabling the regioselective formation of a new carbon-carbon bond at this site. This allows for the efficient connection of the pyridine core to other aryl, heteroaryl, or vinyl fragments.

The methoxy (B1213986) group at the 5-position serves a dual purpose. Electronically, it modifies the reactivity of the pyridine ring. Synthetically, it acts as a functional handle that can be retained in the final product or subjected to further chemical transformations, such as demethylation to a hydroxyl group, which can then be used for subsequent derivatization. This bifunctional nature makes this compound a highly valuable building block for the synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest in pharmaceutical and materials science research. rsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H33NOSn |

| Monoisotopic Mass | 399.15842 Da |

| Common Name | tributyl-(5-methoxypyridin-2-yl)stannane |

| InChIKey | YEPYDDYBIWJEHF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSn(CCCC)C1=NC=C(C=C1)OC |

Data sourced from PubChem. uni.lu

Properties

IUPAC Name |

tributyl-(5-methoxypyridin-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPYDDYBIWJEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Tributylstannyl Pyridine

Regioselective Metallation Strategies for Pyridine (B92270) Precursors

Directed ortho-Lithiation and Subsequent Stannylation Approaches

Directed ortho-lithiation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. In the context of pyridine synthesis, a directing group can guide the deprotonation to an adjacent position. For the synthesis of 5-Methoxy-2-(tributylstannyl)pyridine, a plausible approach involves the directed lithiation of a 3-substituted pyridine precursor. Specifically, starting with 3-methoxypyridine, the methoxy (B1213986) group can direct the lithiation to the C2 position. This is due to the coordinating ability of the methoxy oxygen with the lithium atom of the organolithium base, which lowers the activation energy for deprotonation at the ortho position. The resulting 2-lithiated intermediate is then quenched with tributyltin chloride to afford the desired product.

The choice of the organolithium reagent and reaction conditions is crucial to prevent side reactions, such as nucleophilic addition to the pyridine ring. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures to ensure clean deprotonation. dntb.gov.ua

Table 1: Directed ortho-Lithiation and Stannylation of 3-Methoxypyridine

| Precursor | Base | Stannylating Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 3-Methoxypyridine | n-Butyllithium | Tributyltin chloride | THF | -78 to rt | This compound |

Note: This table represents a generalized approach based on established principles of directed ortho-metalation of substituted pyridines. Specific yields and optimized conditions would require experimental verification.

An alternative and more commonly documented route involves the use of a halogenated precursor, such as 2-bromo-5-methoxypyridine (B47582). In this strategy, a lithium-halogen exchange reaction is performed, typically using n-butyllithium at low temperatures. This generates the same 5-methoxy-2-lithiopyridine intermediate, which is then trapped with tributyltin chloride. This method is often high-yielding and provides excellent regioselectivity. A detailed procedure for a similar transformation starting from 2-bromopyridine (B144113) to 2-(tributylstannyl)pyridine (B98309) reports a yield of 98%.

Alternative C-Sn Bond Forming Reactions on Pyridine Nuclei

Beyond the lithiation-stannylation sequence, palladium-catalyzed cross-coupling reactions offer an alternative for the formation of the C-Sn bond. One such method is the Stille coupling of a halogenated pyridine with a distannane reagent, such as hexabutylditin, in the presence of a palladium catalyst. For instance, 2-bromo-5-methoxypyridine could be subjected to these conditions to yield the target compound. This method avoids the use of highly reactive organolithium reagents and can be more tolerant of certain functional groups.

Table 2: Palladium-Catalyzed Stannylation of 2-Bromo-5-methoxypyridine

| Substrate | Tin Reagent | Catalyst | Solvent | Temperature (°C) | Product |

|---|

Note: This table illustrates a potential application of palladium-catalyzed stannylation. Reaction conditions and yields are representative and may require optimization for this specific substrate.

Introduction of the Methoxy Moiety at the C5 Position

Nucleophilic Aromatic Substitution Approaches

A common method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. youtube.comlibretexts.org For the synthesis of precursors to this compound, one could start with a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318) or 2-bromo-5-chloropyridine. The reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) can lead to the selective displacement of one of the halogens. The relative reactivity of the halogens (I > Br > Cl > F) and the position on the pyridine ring influence the regioselectivity of the substitution. In many cases, the halogen at the 2- or 4-position is more susceptible to nucleophilic attack.

Electrophilic Alkylation Strategies

While less common for the introduction of a simple methoxy group on an electron-deficient ring like pyridine, electrophilic alkylation strategies are not entirely discounted. These methods would typically involve the activation of the pyridine ring or the use of a highly reactive methoxy source. However, for the synthesis of 5-methoxypyridine derivatives, nucleophilic substitution remains the more practical and widely employed approach.

Optimization and Scale-Up Considerations for Efficient Preparation

For the efficient preparation of this compound, particularly on a larger scale, several factors need to be considered. In the directed ortho-lithiation pathway, precise control of temperature is critical to minimize side reactions. The slow addition of the organolithium base is also important to manage the exothermicity of the reaction. For the lithium-halogen exchange route, the purity of the starting halopyridine is paramount to achieve high conversion.

In both lithiation-based methods, the purification of the final product can be challenging due to the presence of tin-containing byproducts. Careful chromatographic purification or distillation is often necessary. For scale-up, minimizing the use of cryogenic conditions and exploring alternative, less hazardous organometallic reagents could be beneficial.

Palladium-catalyzed stannylation methods, while potentially milder, require careful optimization of the catalyst, ligands, and reaction conditions to achieve high yields and turnover numbers. The cost of the palladium catalyst can also be a significant factor in large-scale synthesis. The removal of residual palladium and tin from the final product is a critical consideration, especially if the compound is intended for use in the synthesis of pharmaceutical intermediates.

Reactivity Profiles and Mechanistic Insights of 5 Methoxy 2 Tributylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

5-Methoxy-2-(tributylstannyl)pyridine is an organostannane reagent that serves as a versatile building block in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy (B1213986) group at the 5-position of the pyridine (B92270) ring can influence the electronic properties of the molecule and, consequently, its reactivity in these catalytic processes. The primary application of this compound is in the Stille coupling reaction, a powerful method for creating carbon-carbon bonds.

Stille Coupling Reactions

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. For this compound, the reaction typically involves the transfer of the 5-methoxypyridin-2-yl group to an organic electrophile.

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three principal steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. This step involves the insertion of the palladium center into the carbon-halogen bond.

Transmetalation: The subsequent step is the transmetalation, where the organostannane, in this case, this compound, transfers its organic group (the 5-methoxypyridin-2-yl moiety) to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex and a tributyltin halide byproduct.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For many Stille coupling reactions, the transmetalation step is often the rate-determining step of the catalytic cycle. The rate of this step can be influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the electronic properties of the organostannane and the organic halide. The presence of the electron-donating methoxy group in this compound may affect the nucleophilicity of the pyridine ring and thereby influence the rate of transmetalation.

The choice of ligands and solvents plays a crucial role in the efficiency and outcome of Stille coupling reactions involving 2-stannylpyridines.

Ligands: Phosphine (B1218219) ligands are commonly employed in Stille reactions to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the phosphine ligand can significantly impact the reaction.

Electron-rich and bulky ligands , such as tri(tert-butyl)phosphine (P(tBu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can accelerate the oxidative addition step and promote the reductive elimination.

Solvents: The polarity of the solvent can have a profound effect on the reaction rate and yield.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are frequently used in Stille couplings. These solvents can help to stabilize charged intermediates in the catalytic cycle and promote the reaction.

Nonpolar solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are also used, and the optimal solvent often depends on the specific substrates and ligands involved. In some cases, the use of more polar solvents can accelerate the transmetalation step.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | PPh₃ | Toluene | 110 | 75 |

| Pd(PPh₃)₄ | - | DMF | 100 | 85 |

| PdCl₂(PPh₃)₂ | - | Dioxane | 90 | 80 |

This table represents typical conditions for Stille coupling reactions of 2-stannylpyridines with aryl bromides and is for illustrative purposes. Actual results with this compound may vary.

In Stille coupling reactions involving vinylstannanes, the stereochemistry of the double bond is generally retained throughout the reaction. This is a significant advantage of the Stille reaction, as it allows for the stereospecific synthesis of substituted alkenes. While this compound itself is achiral, if it were to react with a chiral organic halide containing a stereocenter adjacent to the coupling site, the stereochemical integrity of that center is typically preserved under the neutral and relatively mild conditions of the Stille reaction.

For reactions involving the formation of new chiral centers, the diastereoselectivity would depend on the specific substrates and the nature of the transition state in the reductive elimination step. The use of chiral ligands on the palladium catalyst could, in principle, induce enantioselectivity, although this is less common in standard Stille couplings compared to other cross-coupling reactions.

Other Palladium-Mediated Carbon-Carbon Bond Formations

While the Stille coupling is the most prominent reaction for this compound, other palladium-mediated carbon-carbon bond formations are mechanistically related and theoretically possible. For instance, in a carbonylative Stille coupling, carbon monoxide can be inserted into the palladium-carbon bond prior to reductive elimination, leading to the formation of ketones. This would allow for the synthesis of (5-methoxypyridin-2-yl)aryl ketones from aryl halides.

Palladium-Catalyzed Carbon-Heteroatom Bond Formations

The application of organostannanes like this compound in palladium-catalyzed carbon-heteroatom bond formations is less common than C-C bond formations. However, related palladium-catalyzed reactions for the formation of C-N and C-O bonds, such as the Buchwald-Hartwig amination and etherification, typically employ aryl halides as the electrophilic partner and an amine or alcohol as the nucleophile. While direct coupling of the stannane (B1208499) to form a C-N or C-O bond is not the standard pathway, the synthesis of the corresponding 2-halo-5-methoxypyridine would allow for subsequent Buchwald-Hartwig reactions to introduce nitrogen or oxygen nucleophiles at that position. The development of direct C-heteroatom coupling from organostannanes is an area of ongoing research.

Copper-Mediated Coupling Reactions

While palladium catalysis is most common for Stille cross-coupling reactions, the use of copper as a primary catalyst or a co-catalyst offers a valuable alternative. nih.govwikipedia.org Copper-mediated couplings of this compound provide an efficient, palladium-free route to form carbon-carbon bonds. These reactions are typically promoted by copper(I) salts, such as copper(I) iodide (CuI). nih.gov

The generally accepted mechanism for copper-catalyzed Stille-type reactions involves a transmetalation step where the aryl group from the organostannane is transferred to the copper(I) catalyst, forming an organocopper intermediate. This intermediate then reacts with the coupling partner (e.g., an aryl halide) in a subsequent step to yield the cross-coupled product and regenerate the active copper catalyst.

In some instances, copper(I) salts are used as additives in palladium-catalyzed Stille reactions, where they can accelerate the rate of reaction significantly. wikipedia.org This "copper effect" is thought to arise from a favorable transmetalation between the organostannane and the copper salt, generating a more reactive organocuprate species that then transmetalates with the palladium center. researchgate.net Another proposed role for copper is the scavenging of free phosphine ligands, which can inhibit the palladium catalyst.

Key features of copper-mediated coupling reactions involving organostannanes include:

Mild Reaction Conditions: These reactions can often be carried out at ambient temperatures. nih.gov

Catalyst Loading: Effective coupling can be achieved with low catalyst loading, typically around 5 mol %. nih.gov

Palladium-Free: The ability to conduct the coupling without palladium is economically and environmentally advantageous. nih.gov

The table below summarizes representative conditions and outcomes for copper-catalyzed coupling reactions with substrates analogous to this compound.

| Organostannane | Coupling Partner | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Organostannylfuran | Allyl Bromide | CuI (5 mol%) | DMSO/THF | 23 | ~73 | nih.gov |

| 2-(Tributylstannyl)tellurophene | Aryl Iodide | CuI (co-catalyst) | DMF | RT | Good | researchgate.net |

| Vinylstannane | Vinyl Halide | CuTC | NMP | RT | High | researchgate.net |

Rhodium-Catalyzed Transformations

Rhodium complexes are versatile catalysts for a variety of organic transformations, including C-C bond formation and annulation reactions. rsc.orgrsc.org In the context of this compound, rhodium catalysts can facilitate unique transformations that are complementary to those achieved with palladium or copper. While specific studies on this exact compound are limited, the reactivity can be inferred from known rhodium-catalyzed processes involving organometallics and pyridine derivatives.

A key reaction pathway involves the transmetalation of the pyridyl group from tin to a rhodium(I) center, generating an arylrhodium(I) species. This intermediate is a central player in several catalytic cycles. nih.gov For example, it can undergo:

1,4-Addition Reactions: The arylrhodium(I) species can add to α,β-unsaturated ketones and other electron-deficient olefins. The catalytic cycle typically involves the insertion of the olefin into the aryl-rhodium bond, followed by protonolysis or other terminating steps to release the product and regenerate the rhodium catalyst. nih.gov

Annulation Reactions: Rhodium catalysts are particularly effective in mediating annulation reactions where a directing group on the substrate guides a C-H activation step. nih.govresearchgate.net The pyridine nitrogen in this compound can act as a directing group, facilitating C-H activation at the C3 position of the pyridine ring or on an adjacent aryl group after an initial coupling reaction. The resulting rhodacycle can then react with unsaturated partners like alkynes or alkenes to construct new ring systems. nih.gov

The mechanism of these transformations is complex and highly dependent on the specific rhodium catalyst, ligands, and substrates used. A general mechanistic pathway for a rhodium-catalyzed C-H activation/annulation process involves:

Coordination of the directing group (pyridine nitrogen) to the rhodium center.

Oxidative addition via C-H bond cleavage to form a rhodacycle intermediate.

Insertion of an alkyne or alkene into the rhodium-carbon bond.

Reductive elimination to form the annulated product and regenerate the active rhodium catalyst. rsc.org

The table below illustrates the types of transformations achievable with rhodium catalysis on relevant substrate classes.

| Substrate Type | Reaction Partner | Rhodium Catalyst | Transformation Type | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aryl-imidazo[1,2-a]pyridines | Maleimides | [Rh(III)] | Dehydrogenative Annulation | Polycyclic Heterocycles | researchgate.net |

| 2-Cyanophenylboronic acid | Alkynes | [Rh(I)] | [3+2] Annulation | Indenones | nih.gov |

| Arylboronic acids | Allyl Alcohols | [Rh(I)] | Cross-Coupling | Allylated Arenes | nih.gov |

| Cyclic Ketimines | Alkynyl Chlorides | [Rh(III)] | [3+2] Annulation | Indenyl Amines | nih.gov |

Reactivity of the Pyridine Nitrogen and Methoxy Group in Further Derivatizations

Beyond the reactions at the carbon-tin bond, the pyridine nitrogen and the methoxy group of this compound serve as functional handles for subsequent modifications.

Reactivity of the Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. wikipedia.org This allows for several derivatization reactions:

Quaternization: The nitrogen can react with electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. This quaternization reaction is a common transformation for pyridines. nih.govosti.gov The reaction rate and yield can be influenced by the nature of the alkyl halide and steric hindrance around the nitrogen atom.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-O bond acts as a strong electron-donating group through resonance, which activates the C2 and C4 positions of the pyridine ring towards both electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org This activation provides a powerful strategy for introducing substituents at positions that are otherwise difficult to functionalize. The N-oxide can be readily deoxygenated later in a synthetic sequence. researchgate.net

Reactivity of the Methoxy Group:

The methoxy group at the C5 position influences the reactivity of the pyridine ring and can itself be a site of reaction.

Applications of 5 Methoxy 2 Tributylstannyl Pyridine in Complex Molecule Synthesis

Access to Diversely Substituted Pyridine (B92270) Frameworks

The Stille coupling reaction is a cornerstone of modern synthetic chemistry, enabling the linkage of two organic fragments with high efficiency and selectivity. nih.gov In this context, 5-Methoxy-2-(tributylstannyl)pyridine acts as the nucleophilic partner, transferring the 5-methoxypyridin-2-yl group to an electrophilic partner, typically an organic halide or triflate. nih.gov This methodology provides a direct route to a wide array of 2-substituted 5-methoxypyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

The general scheme for this transformation involves the reaction of this compound with an organic halide (R-X) in the presence of a palladium catalyst. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.govresearchgate.net

Table 1: Exemplary Stille Coupling Reactions for Substituted Pyridines

| Electrophile (R-X) | Product | Catalyst/Conditions (General) | Potential Significance |

|---|---|---|---|

| Aryl Halide | 2-Aryl-5-methoxypyridine | Pd(PPh₃)₄, Toluene (B28343), reflux | Core of various biologically active molecules |

| Vinyl Halide | 5-Methoxy-2-vinylpyridine | PdCl₂(PPh₃)₂, DMF, 80 °C | Monomers for functional polymers |

| Acyl Chloride | 2-Acyl-5-methoxypyridine | Pd(PPh₃)₄, THF, 60 °C | Intermediates for ketone synthesis |

| Heteroaryl Halide | 2-(Heteroaryl)-5-methoxypyridine | Pd₂(dba)₃, P(o-tol)₃, Dioxane, 100 °C | Building blocks for complex ligands and materials |

The methoxy (B1213986) group on the pyridine ring can influence the electronic properties of the resulting molecule and can also serve as a handle for further functionalization, such as demethylation to the corresponding pyridone. This versatility allows for the generation of a diverse library of pyridine-containing compounds from a single starting reagent.

Synthesis of Fused and Bridged Heterocyclic Systems

While direct, specific examples of this compound in the synthesis of fused and bridged heterocyclic systems are not extensively documented in the readily available literature, its potential in this area is significant. The Stille coupling reaction can be employed in intramolecular cyclization strategies to construct such complex scaffolds. For instance, a molecule containing both the stannylpyridine moiety and a suitably positioned halide or triflate could undergo an intramolecular Stille coupling to form a new ring system fused to the pyridine core.

Furthermore, a recently developed cascade reaction involving a Stille coupling followed by an intramolecular Diels-Alder reaction has been shown to be effective in generating fused pyridine systems, highlighting the potential of Stille reagents in the construction of complex polycyclic architectures. nih.gov Although this specific methodology has not yet been reported with this compound, it represents a promising avenue for future applications. The synthesis of fused dihydropyrano- and dihydrofurano-pyridines has also been achieved through other cycloaddition strategies, indicating a general interest in these valuable scaffolds. nih.gov

Utility in the Construction of Functional Organic Materials

The pyridine nucleus is a key component in many functional organic materials due to its electronic properties and coordinating ability. Bipyridine units, in particular, are integral to the design of materials for organic light-emitting diodes (OLEDs), sensors, and solar cells. uniss.itnih.gov this compound can serve as a precursor to these materials through Stille coupling reactions.

For example, the homocoupling of this compound, a common side reaction in Stille couplings, can be optimized to produce 5,5'-dimethoxy-2,2'-bipyridine. wikipedia.org This symmetrically substituted bipyridine can then be incorporated as a building block into larger conjugated systems or used as a ligand to create luminescent metal complexes for OLED applications. rsc.org The methoxy groups can further be used to tune the electronic and photophysical properties of the final material.

Another area of potential application is in the synthesis of ligands for Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. sigmaaldrich.com The pyridine nitrogen of the 5-methoxypyridine unit can act as a coordination site for metal ions, and by incorporating this unit into larger organic linkers via Stille coupling, new MOFs with tailored properties could be designed.

Role in the Synthesis of Ligands for Catalysis

Substituted bipyridines are among the most important classes of ligands in transition metal catalysis. beilstein-journals.org The electronic and steric properties of the bipyridine ligand can be fine-tuned by the introduction of substituents on the pyridine rings, which in turn influences the activity and selectivity of the metal catalyst. This compound is an excellent precursor for the synthesis of unsymmetrical and symmetrical bipyridine ligands.

The Stille cross-coupling of this compound with a halogenated pyridine, such as 2-bromopyridine (B144113), provides a straightforward route to 5-methoxy-2,2'-bipyridine. This unsymmetrical ligand can then be used to generate unique catalytic environments. The synthesis of various substituted 2,2'-bipyridines has been extensively reviewed, with Stille and Suzuki couplings being prominent methods. researchgate.net

Table 2: Synthesis of Bipyridine Ligands

| Reactants | Product | Reaction Type | Significance |

|---|---|---|---|

| This compound + 2-Bromopyridine | 5-Methoxy-2,2'-bipyridine | Stille Cross-Coupling | Unsymmetrical ligand for catalysis |

| This compound | 5,5'-Dimethoxy-2,2'-bipyridine | Stille Homocoupling | Symmetrical ligand for catalysis and materials |

The resulting methoxy-substituted bipyridine ligands can be used in a variety of catalytic applications, including but not limited to, cross-coupling reactions, polymerization, and asymmetric synthesis. The nitrogen atoms of the bipyridine chelate to a metal center, creating a stable complex that can facilitate a wide range of chemical transformations.

Compound Index

Structure Reactivity Relationship Studies of Methoxy Substituted Pyridine Organostannanes

Comparative Analysis with Positional Isomers and Analogues

The position of the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring relative to the tributylstannyl moiety is a critical determinant of the compound's reactivity in Stille couplings. The electronic influence of the methoxy group is transmitted through a combination of inductive and resonance effects, which can either enhance or diminish the nucleophilicity of the carbon atom bearing the stannyl (B1234572) group and affect the stability of intermediates in the catalytic cycle.

The reactivity of the C-Sn bond in Stille reactions is largely dependent on the polarization of this bond and the ease of the transmetalation step, which is often the rate-determining step in the catalytic cycle. An increased electron density on the carbon atom attached to the tin atom generally facilitates the transmetalation process.

Let's consider the positional isomers of methoxy-2-(tributylstannyl)pyridine:

3-Methoxy-2-(tributylstannyl)pyridine: The methoxy group at the 3-position exerts a strong +M (mesomeric) effect, significantly increasing the electron density at the C2 position. This is expected to make the C-Sn bond more polarized and enhance the rate of transmetalation.

4-Methoxy-2-(tributylstannyl)pyridine: The methoxy group at the 4-position also exerts a +M effect that increases electron density at the C2 position, though the effect might be slightly less direct compared to the 3-position.

5-Methoxy-2-(tributylstannyl)pyridine: In this isomer, the methoxy group is at the 5-position. Its +M effect primarily increases electron density at the C4 and C6 positions. The effect on the C2 position is less pronounced and is mainly through the weaker -I (inductive) effect, which is electron-withdrawing. This would suggest a lower reactivity compared to the 3- and 4-methoxy isomers.

6-Methoxy-2-(tributylstannyl)pyridine: The methoxy group at the 6-position is expected to exert a significant steric hindrance on the adjacent tributylstannyl group. This steric congestion can impede the approach of the palladium complex, thereby slowing down the transmetalation step considerably. Electronically, the +M effect would increase electron density at the C3 and C5 positions, with a less direct impact on the C2 position.

Based on these electronic considerations, the expected order of reactivity in Stille coupling for the methoxy-substituted 2-(tributylstannyl)pyridine (B98309) isomers would be:

3-Methoxy > 4-Methoxy > 5-Methoxy > 6-Methoxy

This trend is primarily dictated by the magnitude of the electron-donating resonance effect at the carbon atom bearing the stannyl group, with steric hindrance playing a dominant role in deactivating the 6-methoxy isomer.

Table 1: Predicted Relative Reactivity of Methoxy-2-(tributylstannyl)pyridine Isomers in Stille Coupling

| Compound | Position of Methoxy Group | Dominant Electronic Effect at C2 | Expected Steric Hindrance | Predicted Relative Reactivity |

|---|---|---|---|---|

| 3-Methoxy-2-(tributylstannyl)pyridine | 3 | Strong +M (electron-donating) | Moderate | High |

| 4-Methoxy-2-(tributylstannyl)pyridine | 4 | +M (electron-donating) | Low | Moderate to High |

| This compound | 5 | Weak -I (electron-withdrawing) | Low | Moderate |

| 6-Methoxy-2-(tributylstannyl)pyridine | 6 | -I (electron-withdrawing) | High | Low |

The efficiency of the Stille coupling is also sensitive to the presence of other substituents on the pyridine ring. Both the electronic nature and the steric bulk of these substituents can modulate the reactivity of the organostannane.

Electron-donating groups (EDGs): Substituents like amino (-NH2) or methyl (-CH3) groups, when positioned to increase electron density at the C2 position (e.g., at the 3- or 5-position), are expected to enhance the coupling efficiency by facilitating the transmetalation step.

Steric Effects: Bulky substituents adjacent to the stannyl group (at the 3-position) can sterically hinder the approach of the palladium complex, thereby reducing the coupling efficiency. This effect is additive to the steric bulk of the tributylstannyl group itself.

Table 2: Predicted Effect of a Second Substituent on the Coupling Efficiency of this compound Analogues

| Substituent at Position 3 | Electronic Effect | Steric Effect | Predicted Impact on Coupling Efficiency |

|---|---|---|---|

| -H | Neutral | Low | Baseline |

| -CH3 | Weakly Donating | Moderate | Slight Decrease (due to sterics) |

| -Cl | Withdrawing | Moderate | Decrease |

| -NO2 | Strongly Withdrawing | Moderate | Significant Decrease |

Electronic and Steric Effects in Organostannyl Pyridines

The interplay of electronic and steric effects is fundamental to understanding the reactivity of organostannyl pyridines in Stille cross-coupling reactions.

The electronic effects are primarily governed by the ability of substituents to donate or withdraw electron density from the pyridine ring, thereby influencing the nucleophilicity of the carbon atom bonded to tin. The nitrogen atom in the pyridine ring is inherently electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack but can influence the electronic environment for cross-coupling reactions. The position of a substituent determines whether its resonance (+M or -M) and inductive (-I or +I) effects will activate or deactivate the C-Sn bond for transmetalation. For this compound, the methoxy group's electron-donating resonance effect is primarily directed to positions 4 and 6, leaving the 2-position relatively electron-deficient compared to its 3- and 4-methoxy isomers.

The steric effects arise from the spatial arrangement of atoms. The bulky tributylstannyl group itself imposes significant steric hindrance. Additional substituents, particularly in the positions ortho to the stannyl group (the 3-position), can further impede the approach of the palladium catalyst. This steric hindrance can raise the activation energy of the transmetalation step, leading to slower reaction rates and lower yields. In the case of this compound, the methoxy group is remote from the stannyl moiety, and thus its steric influence is negligible. However, for isomers like 3-methoxy- and especially 6-methoxy-2-(tributylstannyl)pyridine, steric hindrance becomes a more significant factor.

Emerging Trends and Future Research Directions

Sustainable and Green Synthetic Methodologies

The development of sustainable and green synthetic methodologies for organotin compounds like 5-Methoxy-2-(tributylstannyl)pyridine is driven by the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances. researchgate.netnih.gov Traditional synthesis routes often involve stoichiometric amounts of tin, which can lead to toxic byproducts and difficulties in purification. msu.edu

Modern approaches are focusing on minimizing the environmental impact of organostannane synthesis and application. numberanalytics.com One significant advancement is the development of protocols that utilize only catalytic amounts of tin. msu.edunih.gov For instance, a one-pot tandem palladium-catalyzed hydrostannylation/Stille coupling process has been described that recycles the organotin halide byproduct back into an organotin hydride, thereby drastically reducing the amount of tin required. msu.edunih.gov This method has demonstrated the potential for a 94% reduction in tin usage while maintaining high product yields. msu.edunih.gov

Further embracing green chemistry, researchers are exploring the use of environmentally benign solvents, such as water, or even solvent-free conditions. nih.govpaperpublications.org The use of alternative energy sources like microwave irradiation and ultrasound is also being investigated to reduce reaction times and energy consumption. researchgate.netpaperpublications.org These techniques align with the green chemistry principle of designing energy-efficient processes. nih.gov The direct synthesis from less toxic inorganic tin precursors, such as SnCl₄, represents another frontier in the green synthesis of organotin compounds, avoiding the use of toxic organotin starting materials. chinesechemsoc.org

Table 1: Principles of Green Chemistry in Organostannane Synthesis

| Principle | Application in the Context of this compound Synthesis |

|---|---|

| Waste Prevention | Developing catalytic systems to minimize tin byproducts. msu.edunih.gov |

| Atom Economy | Designing reactions where the maximum amount of starting material is incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic tin precursors and avoiding hazardous organic solvents. nih.govchinesechemsoc.org |

| Designing Safer Chemicals | Synthesizing organostannanes with reduced toxicity profiles. |

| Safer Solvents and Auxiliaries | Employing water as a solvent or conducting reactions under solvent-free conditions. paperpublications.org |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to lower energy consumption. researchgate.netpaperpublications.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of organic fragments. numberanalytics.com |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. |

| Catalysis | Employing catalytic amounts of tin and recyclable catalysts. msu.edunih.gov |

| Design for Degradation | Creating organostannane reagents that break down into benign substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. nih.gov |

Enantioselective Transformations utilizing this compound

While specific examples of enantioselective transformations directly employing this compound are not yet widely reported, the potential for its use in asymmetric synthesis is significant. The development of catalytic enantioselective methods is a major goal in organic synthesis, and organostannanes are valuable reagents in carbon-carbon bond-forming reactions where chirality can be introduced.

The principles of asymmetric catalysis, particularly in cross-coupling reactions, can be applied to predict the future utility of this compound. For instance, in asymmetric Suzuki-Miyaura couplings, the steric and electronic properties of the ligands coordinated to the metal center, as well as the substituents on the coupling partners, play a crucial role in determining the enantioselectivity. beilstein-journals.orgbeilstein-journals.org The methoxy (B1213986) group on the pyridine (B92270) ring of this compound could influence the electronic environment of the reaction center and potentially interact with chiral ligands to favor the formation of one enantiomer over the other.

Furthermore, the field of enantioselective nickel-catalyzed reductive cross-coupling reactions is rapidly expanding. nih.gov These reactions provide access to enantioenriched products from simple starting materials under mild conditions. The pyridine nitrogen in this compound could act as a coordinating group, influencing the geometry of the transition state in such nickel-catalyzed processes and thereby enabling enantioselective bond formation. The development of chiral ligands specifically designed to interact with the pyridine moiety could unlock new asymmetric transformations.

Chemo- and Regioselective Enhancements in Coupling Reactions

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules. This compound, as a substituted heteroaromatic organostannane, presents both opportunities and challenges in controlling selectivity in cross-coupling reactions. The inherent reactivity differences between various positions on the pyridine ring, as well as the potential for multiple reactive sites in a coupling partner, necessitate careful control of reaction conditions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and significant research has been dedicated to understanding and controlling their selectivity. nih.govru.nlnih.gov In the context of Stille coupling, the choice of palladium catalyst, ligands, and additives can profoundly influence the outcome of the reaction. For instance, the use of bulky, electron-donating phosphine (B1218219) ligands can accelerate the rate of oxidative addition, which can be a key factor in achieving regioselectivity when multiple electrophilic sites are present. beilstein-journals.org

Tandem reaction strategies, where multiple mechanistically distinct bond-forming events occur in a single pot, offer an elegant approach to building molecular complexity with high selectivity. A chemo- and regioselective tandem [3 + 2] heteroannulation strategy for carbazole (B46965) synthesis highlights how controlling the conditions for an initial palladium(0)-catalyzed C-N bond formation and a subsequent palladium(II)-catalyzed C-H activation can lead to the desired product with high precision. nih.gov Similar strategies could be envisioned for this compound, where the pyridine nitrogen and the stannyl (B1234572) group could participate in sequential, selective transformations.

The nature of the oxidant in palladium-catalyzed reactions has also been shown to be a critical factor in controlling selectivity. For example, in the alkoxycarbonylation of styrene, the choice between p-benzoquinone and copper(II) acetate (B1210297) as the oxidant can switch the reaction between two different catalytic cycles, leading to either saturated or unsaturated ester products. ru.nlnih.gov This level of control through the choice of additives could be exploited in reactions involving this compound to direct the reaction towards a specific desired outcome.

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium has been the dominant catalyst in Stille cross-coupling reactions, its high cost and potential for product contamination have spurred the search for alternative catalytic systems. researchgate.netlibretexts.org Several other transition metals, including nickel, copper, and manganese, have shown promise as effective catalysts for the coupling of organostannanes. researchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods. Nickel catalysts can often couple a wider range of electrophiles and can be more cost-effective. nih.gov For example, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive (acting as both a base and a ligand) have been developed for C-O and C-N bond formation. nih.gov Pyridine-functionalized N-heterocyclic carbene nickel(II) complexes have also been used as catalysts in C-S cross-coupling reactions. rsc.org

Copper-catalyzed reactions represent another important area of research for non-palladium Stille couplings. researchgate.net Copper(I) iodide has been shown to be an efficient catalyst for the Stille cross-coupling of allylic bromides with organostannylfurans. researchgate.net Copper-catalyzed cycloaddition reactions, a key example of "click chemistry," are also well-established for their high efficiency and selectivity. researchgate.net The development of copper-catalyzed cross-dehydrogenative coupling reactions further expands the toolkit for C-C bond formation. researchgate.net

Manganese-catalyzed Stille cross-coupling reactions have also been reported, offering a more earth-abundant and less toxic alternative to palladium. researchgate.net These systems, while currently less developed than nickel and copper, hold potential for future applications in sustainable chemistry.

Table 2: Comparison of Catalytic Systems for Stille-type Couplings

| Catalyst Metal | Advantages | Representative Examples of Application |

|---|---|---|

| Palladium | High efficiency, broad functional group tolerance, well-understood mechanisms. libretexts.org | Synthesis of complex natural products and pharmaceuticals. msu.edu |

| Nickel | Lower cost, ability to couple a wider range of electrophiles, unique reactivity. nih.gov | Asymmetric reductive cross-coupling, C-O and C-N bond formation. nih.govnih.gov |

| Copper | Low cost, abundant, effective in specific coupling reactions like those involving alkynes. researchgate.net | Stille coupling of allylic bromides, "click chemistry" cycloadditions. researchgate.netresearchgate.net |

| Manganese | Earth-abundant, low toxicity. researchgate.net | Stereospecific Stille cross-coupling. researchgate.net |

The exploration of these non-palladium catalysts for reactions involving this compound could lead to more economical and sustainable synthetic routes, potentially with novel reactivity and selectivity profiles.

Q & A

Q. What are the standard synthetic routes for preparing 5-methoxy-2-(tributylstannyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via transmetallation or direct stannylation of 5-methoxy-2-bromopyridine using tributyltin hydride or hexamethylditin. Key parameters include:

- Catalyst : Palladium(0) (e.g., Pd(PPh₃)₄) or copper(I) iodide .

- Solvent : Dry THF or DMF under inert atmosphere (N₂/Ar) to prevent tin oxidation.

- Temperature : 60–80°C for 12–24 hours.

Yield optimization requires strict anhydrous conditions and stoichiometric control (1:1.2 molar ratio of bromopyridine to tributyltin reagent). Purification via column chromatography (hexane/ethyl acetate) removes unreacted tin residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and pyridine protons (δ 6.5–8.5 ppm). Tin satellites in ¹¹⁹Sn-coupled ¹H NMR confirm stannyl bonding .

- HRMS : Monoisotopic mass at m/z 397.14276 Da (C₁₈H₃₁NOSn) .

- FTIR : Absence of C-Br stretches (~500 cm⁻¹) and presence of Sn-C (~450 cm⁻¹) validate successful stannylation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Argon-sealed vials at 2–8°C to prevent hydrolysis/oxidation .

- Glovebox Use : Mandatory for weighing due to air/moisture sensitivity.

- Waste Disposal : Quench with KF solution to precipitate tin residues before incineration .

Advanced Research Questions

Q. How does the lipophilicity (logD/logP) of this compound affect its utility in drug discovery?

- Methodological Answer :

- logP vs. logD : logP (~4.5) assumes neutrality, but logD varies with pH. At physiological pH (7.4), ionization reduces logD to ~0, lowering membrane permeability .

- Experimental Measurement : Use octanol-water partitioning at pH 7.4 (buffered) to simulate biological systems. Adjust pH >12 to measure logP (neutral form dominance) .

- Implications : Poor logD in acidic environments (e.g., GI tract) limits oral bioavailability but enhances aqueous solubility for intravenous formulations .

Q. What mechanistic insights explain inconsistent yields in Stille couplings using this compound?

- Methodological Answer :

- Catalyst Poisoning : Methoxy groups can coordinate Pd catalysts, reducing activity. Mitigate with excess Pd (10 mol%) or bulky ligands (e.g., P(t-Bu)₃) .

- Transmetallation Barriers : Steric hindrance from tributyltin groups slows coupling. Use polar solvents (DMF) to enhance tin-Pd interaction .

- Side Reactions : Protodestannylation occurs if aryl halides are electrophilic; add LiCl (2 equiv) to stabilize intermediates .

Q. How does the steric bulk of the tributylstannyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Computational modeling (DFT) shows the tributyltin group directs coupling to less hindered positions. For example, in Pd-catalyzed reactions, transmetallation favors the 2-position over 3-/4-substituted pyridines .

- Empirical Validation : Compare coupling rates with 2- vs. 3-stannylated pyridines. Tributylstannyl at C2 reduces reaction rates by 30% vs. trimethylstannyl analogs .

Data Contradiction Analysis

Q. Discrepancies in reported stability of this compound: How to resolve conflicting literature on shelf life?

- Methodological Answer :

- Root Cause : Variations in storage (e.g., exposure to trace O₂/H₂O) or impurities (e.g., residual Br⁻).

- Testing Protocol :

Accelerated Degradation : Heat samples to 40°C under air; monitor via TLC/NMR for destannylation (appearance of 5-methoxypyridine).

QC Standards : Use freshly distilled THF and molecular sieves during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.